6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and carboxamide groups. One common synthetic route involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. Molecular simulation studies have shown that it can fit into active sites of target proteins, characterized by lower binding free energy . This interaction can result in the inhibition or activation of specific pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative that reacts with various aldehydes to form pyrazolo[3,4-b]pyridines.
1-(3-Ethoxy-4-Methoxyphenyl)-2-Methylsulfonylethylamine: A compound with a similar methoxyphenyl group but different functional groups. The uniqueness of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential bioactivity, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14-9-10-28(26-14)13-15(2)24-22(29)18-11-20(16-5-7-17(30-4)8-6-16)25-21-19(18)12-23-27(21)3/h5-12,15H,13H2,1-4H3,(H,24,29) |
InChI Key |
OKRTWOAIAKESLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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